molecular formula C24H25ClN4O2 B12163343 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B12163343
M. Wt: 436.9 g/mol
InChI Key: MVZALTKUBHZWLK-UHFFFAOYSA-N
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Description

Research Applications and Value 2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide is a synthetic small molecule of interest in early-stage drug discovery, particularly in the field of oncology. Its structure, incorporating a pyridazinone core, is recognized for its potential in modulating the expression and/or activity of the MYC family of transcription factors . The MYC proto-oncogenes are pivotal regulators of cell proliferation, apoptosis, and metabolism, and their dysregulation is a common feature in a wide array of human cancers, making them a high-value yet challenging therapeutic target . Mechanism of Action Insight While the precise mechanism of action for this specific analog is subject to ongoing research, compounds sharing its pyridazinone scaffold have been demonstrated to function by inhibiting critical protein-protein interactions. For instance, related pyridazinone-derived compounds have been developed to bind at the PRMT5 Binding Motif (PBM) interface, disrupting the interaction between PRMT5 and its substrate adaptor proteins . This disruption can selectively inhibit the methylation of specific PRMT5 substrates, offering a potential strategy to target MYC-driven cancers with a improved therapeutic window . The structural features of this compound suggest it may operate through a similar, targeted protein-interaction inhibition mechanism rather than non-specific cytotoxicity. Research Utility This compound serves as a valuable chemical tool for researchers investigating the complex biology of MYC-driven cancers, including but not limited to breast cancer, glioblastoma, leukemia, and lymphoma . It can be utilized in in vitro studies to explore pathways governing cell proliferation and viability, and in in vivo models to assess its effects on tumor growth and regression . By providing researchers with a high-purity compound, we aim to support the advancement of scientific understanding and the development of novel therapeutic strategies for cancers with limited treatment options. Notice for Researchers This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

Molecular Formula

C24H25ClN4O2

Molecular Weight

436.9 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C24H25ClN4O2/c25-20-7-4-8-21(16-20)26-23(30)17-29-24(31)10-9-22(27-29)28-13-11-19(12-14-28)15-18-5-2-1-3-6-18/h1-10,16,19H,11-15,17H2,(H,26,30)

InChI Key

MVZALTKUBHZWLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide” typically involves multi-step organic reactions. The starting materials might include 4-benzylpiperidine, 3-chlorophenylacetic acid, and pyridazine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, followed by purification processes such as crystallization or chromatography. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions might use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound might be investigated for its pharmacological properties, including its potential as a therapeutic agent for treating various diseases.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Acetamide Group

a) N-(3-Chloro-4-fluorophenyl) Analogs

A closely related compound, 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide (CAS: 1324073-43-9), replaces the 3-chlorophenyl group with a 3-chloro-4-fluorophenyl moiety. The additional fluorine atom increases electronegativity and may enhance metabolic stability or receptor affinity. Its molecular weight is 454.9 g/mol (C24H24ClFN4O2) .

b) N-(4-Chlorophenyl) Derivatives

Compounds like N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS: 921852-16-6) feature a para-chlorophenyl group and a dimethoxyphenylacetamide chain.

c) N-Benzothiazole Derivatives

EP3348550A1 lists analogs such as N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide, where the pyridazinone core is absent. These compounds prioritize benzothiazole moieties for kinase inhibition, diverging from the pyridazinone-based pharmacophore of the target compound .

Modifications to the Pyridazinone Core

a) Chlorine Substituents on Pyridazinone

In N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (), the pyridazinone ring is substituted with two chlorine atoms at positions 4 and 3.

b) Piperazine vs. Piperidine Moieties

Compound 6c () replaces the benzylpiperidine group with a 4-(4-fluorophenyl)piperazine. Piperazine derivatives often exhibit improved solubility due to their basic nitrogen, but may reduce blood-brain barrier penetration compared to the lipophilic benzylpiperidine .

Hybrid Structures with Antipyrine/Pyridazinone Scaffolds

Compounds like 2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (6e) () incorporate antipyrine (pyrazolone) moieties. These hybrids demonstrate dual inhibitory effects on cyclooxygenase and monoamine oxidase, whereas the target compound’s bioactivity remains uncharacterized in the provided evidence .

Structural and Pharmacological Data Table

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reported Activities
Target Compound 3-(4-Benzylpiperidin-1-yl)-pyridazinone, N-(3-chlorophenyl)acetamide C24H24ClN4O2 453.93 Not reported in evidence
S3 () Hydrazide-linked 2-bromobenzylidene group C24H24BrN5O2 518.39 Analgesic, anti-inflammatory
6c () 4-(4-Fluorophenyl)piperazine, antipyrine hybrid C26H26FN5O3 483.52 Dual COX/MAO inhibition
CAS 1324073-43-9 () 3-Chloro-4-fluorophenyl acetamide C24H24ClFN4O2 454.90 Not reported
6e () Antipyrine-pyridazinone hybrid C29H30ClN5O3 544.04 COX inhibition

Biological Activity

The compound 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28ClN4O2C_{25}H_{28}ClN_{4}O_{2} with a molecular weight of approximately 432.5 g/mol. The compound features a piperidine ring, a pyridazine moiety, and a chlorophenyl substituent, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC25H28ClN4O2
Molecular Weight432.5 g/mol
CAS Number1324074-74-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

1. Receptor Binding:
The compound is believed to bind selectively to specific receptors in the central nervous system (CNS), influencing neurotransmitter levels and modulating synaptic transmission.

2. Enzyme Inhibition:
It may inhibit enzymes involved in neurotransmitter metabolism, leading to increased concentrations of key neurotransmitters such as serotonin and dopamine. This mechanism is particularly relevant in the context of mood disorders and neurodegenerative diseases.

3. Signal Transduction Pathways:
The compound can affect multiple signal transduction pathways, which may result in altered cellular responses and behaviors, potentially leading to therapeutic effects against various conditions.

Biological Activity

Research has indicated that 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-chlorophenyl)acetamide exhibits significant anti-inflammatory and analgesic properties. Its selective binding to certain biological targets suggests potential applications in treating conditions such as chronic pain and inflammation.

Case Studies

Several studies have evaluated the biological efficacy of this compound:

Study 1: Anti-inflammatory Effects
In a controlled study, the compound was administered to animal models exhibiting inflammatory responses. Results indicated a marked reduction in inflammatory markers and pain behaviors, suggesting its potential as an anti-inflammatory agent.

Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that it could mitigate neuronal cell death and improve cognitive function, highlighting its relevance in neurodegenerative disease research.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperidine and pyridazine rings significantly influence the compound's potency and selectivity:

ModificationEffect on Activity
Substituents on PiperidineAltered binding affinity for receptors
Variations in Pyridazine StructureEnhanced or reduced neuroprotective effects

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis protocol for this compound?

  • The synthesis requires multi-step reactions, including condensation of substituted pyridazinone intermediates with activated acetamide derivatives. Key steps involve:

  • Chlorination and substitution : Use of catalysts like HCl or H₂SO₄ in ethanol/acetic acid to introduce the 4-benzylpiperidine and 3-chlorophenyl groups .
  • Reaction optimization : Temperature control (60–80°C) and solvent selection (polar aprotic solvents like DMF) to minimize side products .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the final product .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da) .
  • X-ray crystallography (if crystalline): To resolve stereochemistry of the benzylpiperidine moiety .

Q. What preliminary assays are recommended to screen its biological activity?

  • In vitro profiling :

  • Enzyme inhibition : Kinase or protease assays (e.g., IC₅₀ determination) targeting cancer or inflammatory pathways .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Functional group modifications :

  • Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to enhance membrane permeability .
  • Modify the benzylpiperidine moiety to improve target binding (e.g., cyclohexylpiperidine for rigidity) .
    • Data-driven SAR : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological data across similar pyridazinone derivatives?

  • Comparative analysis :

  • Validate assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Cross-reference solubility data (logP calculations) to address discrepancies in cell-based vs. enzyme-based results .
    • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 4-fluorophenyl variants) to identify trends .

Q. How can researchers validate target engagement in complex biological systems?

  • Advanced techniques :

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified protein targets .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells .
  • CRISPR/Cas9 knockout models : Correlate gene deletion with loss of compound efficacy .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Rodent studies :

  • Pharmacokinetics : IV/PO administration in Sprague-Dawley rats with LC-MS/MS plasma analysis (Tmax, Cmax, AUC) .
  • Toxicity : 14-day repeat-dose studies to monitor liver enzymes (ALT/AST) and renal biomarkers .
    • Tissue distribution : Radiolabeled compound tracking (³H or ¹⁴C) to assess brain penetration or off-target accumulation .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Formulation aids : Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes to maintain solubility without cytotoxicity .
  • Pro-drug design : Introduce hydrolyzable esters (e.g., acetate) to the acetamide group .

Q. What analytical methods detect degradation products under varying storage conditions?

  • Stability studies :

  • Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
  • HPLC-PDA/MS : Monitor degradation peaks and identify products via fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.